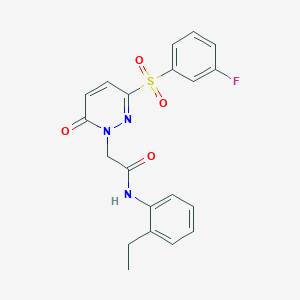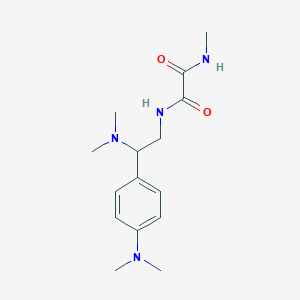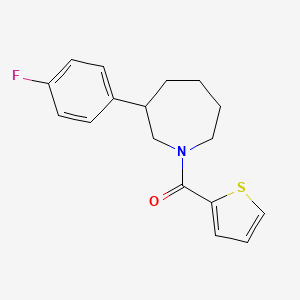
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-2-yl)methanone” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of key intermediates in the preparation of zolazepam involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .作用機序
The exact mechanism of action of FPA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is known to play a critical role in the regulation of anxiety and other neurological functions, making it a promising target for drug development.
Biochemical and Physiological Effects:
Studies have shown that FPA has a range of biochemical and physiological effects, including anxiolytic and sedative properties. It has also been shown to enhance the effects of other GABAA receptor agonists, such as benzodiazepines.
実験室実験の利点と制限
One of the main advantages of using FPA in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, there are also limitations to its use, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research involving FPA. One area of interest is the development of more potent and selective GABAA receptor modulators based on the structure of FPA. Another potential direction is the investigation of FPA's effects on other neurological functions, such as memory and learning. Additionally, there is a need for further research to fully understand the safety and toxicity of FPA and its potential for clinical use.
In conclusion, FPA is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and potential for drug development make it an attractive candidate for further study. However, there is a need for further research to fully understand its mechanism of action and potential for clinical use.
合成法
The synthesis of FPA involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing FPA involves the reaction of 4-fluorobenzaldehyde with 1-aminocyclohexane in the presence of a catalyst. The resulting intermediate is then reacted with thiophene-2-carboxylic acid, and the final product is obtained through purification and isolation techniques.
科学的研究の応用
FPA has been shown to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. Its unique chemical structure makes it an attractive candidate for drug development, particularly in the treatment of neurological disorders such as anxiety and depression.
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHUQQXVJVFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)
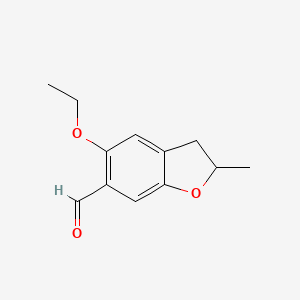
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769499.png)
![2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769503.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2769505.png)


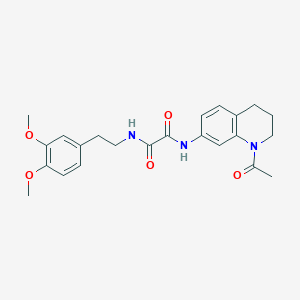
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)
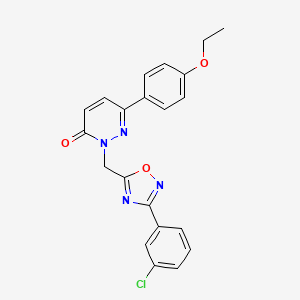
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)

